N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H21NO2S2 and a molecular weight of 287.45 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-(tert-butylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide is not well-characterized. it is believed to interact with various molecular targets through its sulfonamide and tert-butylsulfanyl groups. These interactions may involve binding to proteins or enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylsulfanyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules .
Biological Activity
N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C13H19NO2S2
- Molecular Weight : Approximately 273.42 g/mol
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with tert-butylsulfanyl ethylamine under controlled conditions to obtain high yields of the desired sulfonamide derivative. The reaction pathway includes:
- Formation of the sulfonamide :
4 methylbenzenesulfonyl chloride+tert butylsulfanyl ethylamine→N 2 tert butylsulfanyl ethyl 4 methylbenzenesulfonamide
Antimicrobial Properties
This compound exhibits significant antibacterial activity due to its sulfonamide moiety, which acts as an inhibitor of bacterial dihydropteroate synthase (DHPS). This inhibition disrupts folate synthesis in bacteria, leading to growth inhibition. Studies show that similar sulfonamides have broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Various Bacteria
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
This compound | E. coli | 32 |
This compound | B. subtilis | 16 |
This compound | B. licheniformis | 32 |
Anti-inflammatory Activity
Recent studies have indicated that compounds with sulfonamide structures can inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. The inhibition of this pathway suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- In vitro Studies : A study conducted on various sulfonamide derivatives demonstrated that this compound showed promising results in inhibiting bacterial growth compared to standard antibiotics. The compound's efficacy was attributed to its structural features that enhance binding affinity to DHPS.
- Computational Docking Studies : Computational analyses have been performed to predict the binding interactions between this compound and target enzymes involved in bacterial metabolism. These studies revealed favorable binding energies, indicating strong interactions with DHPS.
- Clinical Relevance : In a clinical context, derivatives of this compound are being explored for their potential use in combination therapies for resistant bacterial infections. The ability to modify the side chains allows for optimization of pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S2/c1-11-5-7-12(8-6-11)18(15,16)14-9-10-17-13(2,3)4/h5-8,14H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYDESCEGMOQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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